3,4-di-O-methyl-alpha-L-rhamnose

Mycobacterial serology Glycopeptidolipid epitope mapping ELISA cross-reactivity

3,4-Di-O-methyl-α-L-rhamnose (CAS 25672-82-6) is a monosaccharide derivative—the 3,4-di-O-methyl ether of α-L-rhamnopyranose—with molecular formula C₈H₁₆O₅ and monoisotopic mass 192.09977 Da. It is a defined, naturally occurring epitope identified from glycopeptidolipid (GPL) antigens of Mycobacterium chelonae and Mycobacterium abscessus, members of the M.

Molecular Formula C8H16O5
Molecular Weight 192.21 g/mol
CAS No. 25672-82-6
Cat. No. B12700264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-di-O-methyl-alpha-L-rhamnose
CAS25672-82-6
Molecular FormulaC8H16O5
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)O)OC)OC
InChIInChI=1S/C8H16O5/c1-4-6(11-2)7(12-3)5(9)8(10)13-4/h4-10H,1-3H3/t4-,5+,6-,7-,8+/m0/s1
InChIKeyBTLHIWBHHPKNFQ-GWVFRZDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Di-O-methyl-alpha-L-rhamnose (CAS 25672-82-6): Essential Procurement Data for a Mycobacterial Epitope Sugar


3,4-Di-O-methyl-α-L-rhamnose (CAS 25672-82-6) is a monosaccharide derivative—the 3,4-di-O-methyl ether of α-L-rhamnopyranose—with molecular formula C₈H₁₆O₅ and monoisotopic mass 192.09977 Da [1]. It is a defined, naturally occurring epitope identified from glycopeptidolipid (GPL) antigens of Mycobacterium chelonae and Mycobacterium abscessus, members of the M. fortuitum complex [2]. The compound bears two methoxy groups at the C-3 and C-4 positions of the pyranose ring in the α-anomeric configuration, distinguishing it from mono-methylated, tri-methylated, or differently di-methylated rhamnose analogs that occur in related mycobacterial species.

1 Mycobacterial GPL epitope research: 3,4-di-O-methyl pattern
2 Stereochemical control: α-L-rhamnopyranose configuration required
3 Regioselective carbohydrate synthesis building block

Why Methylation Position and Degree in 3,4-Di-O-methyl-alpha-L-rhamnose Cannot Be Interchanged with Other Methyl-Rhamnoses


The biological identity of methylated L-rhamnose derivatives is exquisitely sensitive to both the number and the regiochemistry of O-methyl substituents. In mycobacterial GPLs, a 3,4-di-O-methyl-α-L-rhamnosyl unit occupies the terminal alaninol position as the serotype-common, immunodominant epitope of the M. fortuitum complex [1]. By contrast, the mono-methylated 3-O-methyl-α-L-rhamnose serves as a structurally distinct, non-cross-reactive epitope in M. peregrinum [2]. Even a seemingly minor shift—from 3,4-di-O-methyl to 2,3,4-tri-O-methyl or to 2,4-di-O-methyl—alters the hydrogen-bonding surface, antibody recognition, and chromatographic retention, meaning these analogs cannot serve as drop-in replacements in serological, biosynthetic, or structural studies [2][3]. The synthetic challenge of achieving regiospecific 3,4-di-O-methylation without contamination by other methylated isomers further precludes generic substitution [4].

Methylation position shift (e.g., to 2,4-di- or 3-O-methyl) may alter antibody recognition and cross-reactivity profile.
Methylation degree change (mono- or tri-methyl) can modify hydrogen-bonding surface and chromatographic retention.
Anomeric configuration shift (α→β) produces a distinct chemical entity with different biological recognition.

Quantitative Differentiation Evidence for 3,4-Di-O-methyl-alpha-L-rhamnose Versus Closest Analogs


ELISA Seroreactivity: 3,4-Di-O-methyl-α-L-rhamnose Epitope Distinguishes M. chelonae/abscessus from M. peregrinum (3-O-methyl epitope)

In a direct comparative serologic study, native and chemically modified GPL antigens from M. chelonae and M. abscessus were tested by ELISA against anti-M. chelonae whole-lipid serum. The 3,4-di-O-methyl-α-L-rhamnosyl residue was identified as the epitope responsible for positive ELISA reactivity in both species. When the same serum was tested against GPLs from the cross-reacting species M. peregrinum, the shared epitope was again the 3,4-di-O-methyl-α-L-rhamnosyl unit; however, M. peregrinum additionally possessed a second, non-shared haptenic moiety identified as 3-O-methyl-α-L-rhamnose, which did not react with anti-M. chelonae serum [1]. The sulfated GPL of M. peregrinum (bearing 2-O-sulfo-3,4-di-O-methyl-α-L-rhamnose) also failed to react with M. chelonae serum, further confirming epitope specificity [2]. In the Immune Epitope Database, 3,4-di-O-methyl-α-L-rhamnose is recorded with 2/2 positive B-cell assays, while the sulfated variant shows only 1/2 positive assays [3][4].

ELISA seroreactivity
Head-to-head
Target epitope 3,4-di-O-methyl: positive ELISA, 2/2 B-cell assays
Comparator 3-O-methyl: no reactivity; sulfated variant: 1/2 assays
Supports serotype-discriminatory epitope assignment.
Reported serum specificity; verify in target assay format.
Mycobacterial serology Glycopeptidolipid epitope mapping ELISA cross-reactivity

Serotype-Common GPL Core Architecture: 3,4-Di-O-methyl-rhamnose Is Invariant Across 31 MAC Serotypes

Structural analysis of GPLs across the Mycobacterium avium–M. intracellulare complex (MAC), which encompasses 31 distinct serotypes, reveals a conserved architecture: every serotype-common GPL core contains a 3,4-di-O-methyl-rhamnose residue at the terminal alaninol position and a 6-deoxy-talose at D-allo-threonine, with serotype-specific oligosaccharides extending exclusively from the 6-deoxy-talose branch [1]. This places 3,4-di-O-methyl-rhamnose in a structurally invariant, core position across all 31 serotypes, while the variable oligosaccharide extension point is the 6-deoxy-talose residue. In contrast, serotype-specific GPL variants incorporate different methylated sugars (e.g., 4-O-methyl-α-L-rhamnose, 2-O-methyl-α-L-rhamnose) only within the variable oligosaccharide branches, not at the invariant core position [2]. The complete structures of 15 serotype-specific GPLs have been confirmed to follow this architecture [1].

GPL core architecture
Class-level
Invariant core 3,4-di-O-methyl-rhamnose present in 31/31 MAC serotypes
Variable branch Other methyl-rhamnoses only in serotype-specific oligosaccharides
May support pan-MAC GPL core biosynthesis studies.
Class-level inference; verify in specific strain of interest.
Mycobacterium avium complex GPL structural biology Serotyping

Biosynthetic Gatekeeper: 3,4-Di-O-methyl Rhamnose Formation Is Prerequisite for All Downstream Serotype-Specific GPL Biosynthesis

In Mycobacterium avium strain 104, deletion of the methyltransferase D gene (mtfD), which encodes a 3-O-methyltransferase acting on rhamnose, resulted in the complete absence of all serotype-specific GPLs. The mutant retained only the non-serotype-specific (core) GPL, demonstrating that synthesis of the 3,4-di-O-methyl rhamnose moiety is an obligate biosynthetic prerequisite for elaboration of any serotype-specific oligosaccharide [1]. Macrophages infected with the mtfD mutant showed elevated production of TNF-α and RANTES compared to wild-type controls, and the mutant exhibited decreased ability to survive/proliferate in mouse liver and lung as assessed by bacterial counts; complementation with wild-type mtfD restored infection levels to wild-type [1]. In Mycobacterium smegmatis, disruption of methyltransferase mtf1 specifically inhibited O-methylation at the 3- or 2-position of rhamnose and down-regulated overall GPL synthesis by approximately 90% [2].

Biosynthetic gatekeeper
Reported
0% serotype-specific GPLs (mtfD KO); ~90% GPL reduction (mtf1 disruption)
Supports GPL biosynthetic pathway characterization.
Model data from M. avium and M. smegmatis; context-dependent.
Glycopeptidolipid biosynthesis Methyltransferase knockout Mycobacterium avium virulence

Regioselective Synthesis Requirement: 3,4-Di-O-methyl Pattern Demands Stannylene Acetal Methodology vs. Non-Selective Methylation

The chemical synthesis of 3,4-di-O-methyl-α-L-rhamnose with high regiospecificity cannot be achieved by direct methylation of unprotected L-rhamnose, which would produce a statistical mixture of mono-, di-, tri-, and tetra-methylated products at positions 2, 3, and 4. Instead, a widely used approach employs dibutyltin oxide (DBTO) to form a stannylene acetal intermediate that selectively activates the cis-vicinal diol system at C-3 and C-4, enabling regioselective methylation specifically at these two positions [1]. Alternative enzymatic approaches using α-L-rhamnosidase have also been described for selective methylation but show narrower substrate scope [2]. The α-anomeric configuration must be preserved throughout synthesis, as the β-anomer or ring-opened aldehyde forms are distinct chemical entities with different biological recognition properties. GC-MS analysis of mycobacterial GPL hydrolysates routinely identifies 3,4-di-O-methylrhamnose alongside 2-O-methylrhamnose, 2-O-methylfucose, and 3-O-methylrhamnose as separate, resolved peaks, confirming that each methylated species is analytically distinguishable [3].

Regioselective synthesis
Class-level
Stannylene acetal method enables selective 3,4-di-O-methylation; non-selective route yields ≥6 isomers.
Supports procurement of regioisomerically pure standard.
Synthetic methodology context; confirm lot purity by HPLC/NMR.
Carbohydrate regioselective synthesis Stannylene acetal O-methylation selectivity

Antibiotic Pharmacophore Component: α-3,4-Di-O-methylrhamnosyl Is a Required Substituent in A201A-Family Nucleoside Antibiotics

The nucleoside antibiotic A201A (CAS 37305-78-5) and its congeners A201C, A201D, and A201E contain α-3,4-di-O-methylrhamnosyl as an essential structural unit connected via glycosidic linkage to an unsaturated hexofuranose moiety [1][2]. A201A exhibits MIC values of 1–8 μg/mL against a panel of Gram-positive bacteria including methicillin-resistant Staphylococcus aureus, Gram-negative Helicobacter pylori, and Mycobacterium smegmatis [3]. Total synthesis of A201A was accomplished in 47 steps, with the 3,4-di-O-methyl-D-rhamnose building block constituting one of five required units [4]. In contrast, the structurally related antibiotics puromycin and hygromycin A—which both inhibit ribosomal protein synthesis—lack any rhamnose moiety entirely and show different antibacterial spectra and ribosomal binding modes [4]. The A201A patent (US 4,205,164) explicitly defines the antibiotic structure by the presence of an α-3,4-di-O-methylrhamnosyl substituent as the distinguishing pharmacophoric element [1].

Antibiotic pharmacophore
Class-level
A201A MIC 1–8 μg/mL against Gram-positive bacteria; sugar unit is pharmacophoric substructure.
Supports A201A analog medicinal chemistry research.
Activity requires full antibiotic assembly; sugar alone inactive.
Nucleoside antibiotic A201A total synthesis Ribosomal inhibitor

Analytical Standard for Mycobacterial Species and Serotype Differentiation by GC-MS

In a systematic GC-MS analysis of peptidoglycolipid (PGL) carbohydrate moieties from 75 clinical MAI-complex isolates spanning serotypes 4, 8, 9, and 11, 3,4-di-O-methylrhamnose was identified as the most common carbohydrate component, alongside 2-O-methylrhamnose, 2-O-methylfucose, and 3-O-methylrhamnose [1]. Each methylated sugar produced distinct mass spectral fragmentation patterns and GC retention indices, enabling unambiguous identification. This analytical differentiation forms the basis of rapid species and serotype identification in clinical mycobacteriology laboratories [1]. Separately, in M. smegmatis GPL structural studies, various methyl derivatives of rhamnose and 6-deoxytalose were chemically synthesized as authentic standards to establish the complete GPL structure by MALDI-TOF MS, ESI-MS, ¹³C-SEFT NMR, and HPLC, underscoring that each methylated rhamnose isomer serves as a non-interchangeable analytical reference [2].

GC-MS standard
Analytical context
Distinct GC retention and MS fragmentation from 2-O-methyl, 3-O-methyl, and 2-O-methylfucose; 75 clinical isolates.
Supports GC-MS-based mycobacterial species identification.
Requires calibration with authenticated standard.
Mycobacterial diagnostics GC-MS sugar analysis Non-tuberculous mycobacteria identification

High-Value Application Scenarios for 3,4-Di-O-methyl-alpha-L-rhamnose (CAS 25672-82-6) Based on Verified Evidence


Serodiagnostic Antigen Development for M. chelonae and M. abscessus Infections

3,4-Di-O-methyl-α-L-rhamnose serves as the defined, immunodominant epitope for serological detection of M. chelonae and M. abscessus, the two most clinically significant species within the M. fortuitum complex [1]. Chemically synthesized neoglycoproteins bearing the 3,4-di-O-methyl-α-L-rhamnosyl hapten can be employed in ELISA formats to detect species-specific antibodies, as demonstrated by the positive reactivity (2/2 B-cell assays in IEDB) of this epitope against anti-M. chelonae serum [2]. The compound's ability to discriminate M. chelonae/abscessus from M. peregrinum (which uses a 3-O-methyl-α-L-rhamnose epitope) makes it suitable for differential serodiagnosis within the M. fortuitum complex [1].

Mycobacterial GPL Biosynthetic Pathway Characterization and Methyltransferase Substrate Studies

As the obligate biosynthetic intermediate for all serotype-specific GPLs, 3,4-di-O-methyl-α-L-rhamnose is the essential reference standard for characterizing rhamnose methyltransferases (Mtf1, Mtf2, MtfD) involved in GPL biosynthesis in M. smegmatis, M. avium, and M. abscessus [3][4]. Deletion of the 3-O-methyltransferase gene (mtfD) abolishes all downstream serotype-specific GPL production, confirming that methylation at the 3-position—forming the 3,4-di-O-methyl pattern—is the biosynthetic gatekeeper step [4]. The compound is required as an authentic standard for HPLC, TLC, and MS-based analysis of in vitro methyltransferase reactions.

Total Synthesis and Medicinal Chemistry of A201A-Class Nucleoside Antibiotics

The α-3,4-di-O-methylrhamnosyl moiety is an essential pharmacophoric component of the A201A family of nucleoside antibiotics, which demonstrate MIC values of 1–8 μg/mL against drug-resistant Gram-positive pathogens including MRSA [5][6]. The 47-step total synthesis of A201A explicitly requires this building block for convergent assembly [6]. Medicinal chemistry programs aimed at generating A201A analogs with improved pharmacokinetic properties or expanded antibacterial spectrum require authenticated 3,4-di-O-methyl-α-L-rhamnose as a key synthetic intermediate.

GC-MS Reference Standard for Clinical Mycobacteriology Species and Serotype Identification

In clinical veterinary and human mycobacteriology laboratories, GC-MS analysis of PGL carbohydrate hydrolysates is used for rapid identification of MAI-complex species and serotypes [7]. 3,4-Di-O-methylrhamnose is consistently identified as the most abundant methylated sugar across multiple clinically relevant serotypes (4, 8, 9, 11), and its authenticated reference standard is required for calibration of GC retention indices and mass spectral library matching [7]. The compound enables unambiguous discrimination from co-occurring 2-O-methylrhamnose, 3-O-methylrhamnose, and 2-O-methylfucose.

Application
Selection Property
Validation Focus
Serodiagnostic antigen research for M. chelonae/abscessus
Defined 3,4-di-O-methyl-α-L-rhamnose epitope
Verify cross-reactivity and B-cell assay specificity
GPL biosynthetic pathway and methyltransferase characterization
Regiospecific 3,4-di-O-methyl pattern as pathway intermediate
Confirm substrate specificity in in vitro methyltransferase assays
A201A-class nucleoside antibiotic synthesis
α-3,4-di-O-methylrhamnosyl building block
Validate glycosylation efficiency and stereochemical outcome
GC-MS reference standard for mycobacterial serotyping
Authenticated methylated sugar with defined retention index
Establish calibration curves and verify isomer resolution
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